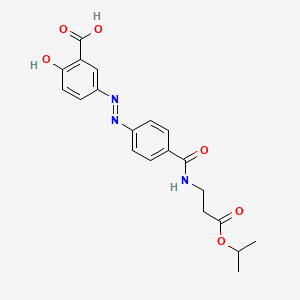

Fidexaban-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

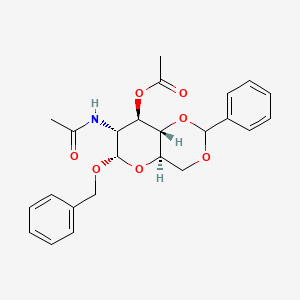

The synthesis of fidexaban-d3 involves the incorporation of deuterium atoms into the fidexaban molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents under specific reaction conditions to ensure the selective incorporation of deuterium . Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Fidexaban-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Fidexaban-d3 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the study of deuterated compounds and their properties . In biology and medicine, this compound is being investigated for its potential to prevent thrombotic events in patients with atrial fibrillation. Additionally, it is used in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs in the body . In industry, this compound may be used in the development of new anticoagulant therapies .

Mechanism of Action

Fidexaban-d3 exerts its effects by inhibiting factor Xa, an enzyme that plays a crucial role in the blood coagulation cascade . By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . The molecular targets of this compound include the active site of factor Xa, where it binds and inhibits the enzyme’s activity . This inhibition disrupts the coagulation pathway and prevents thrombus formation .

Comparison with Similar Compounds

Fidexaban-d3 is similar to other factor Xa inhibitors such as edoxaban, eribaxaban, and darexaban . its deuterated form offers unique advantages, including improved metabolic stability and reduced clearance from the body . This can lead to longer-lasting effects and potentially lower dosing requirements . Other similar compounds include letaxaban and the dual factor Xa and thrombin inhibitors tanogitran and SAR107375 . Compared to these compounds, this compound may offer better pharmacokinetic properties and efficacy .

Properties

CAS No. |

1346601-11-3 |

|---|---|

Molecular Formula |

C₂₅H₂₁D₃F₂N₆O₅ |

Molecular Weight |

529.51 |

Synonyms |

N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-[4,5-dihydro-1-(methyl-d3)-1H-imidazol-2-yl]phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine; CI 1031-d3; Fidexaban-d3; ZK 807834-d3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)

![4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid](/img/structure/B1146355.png)